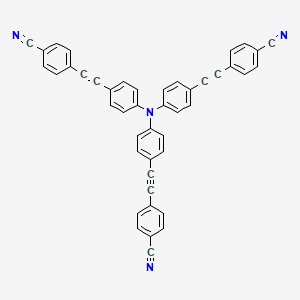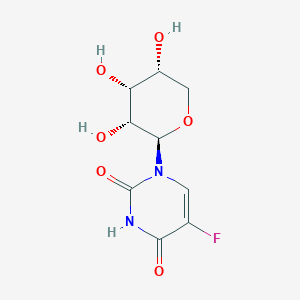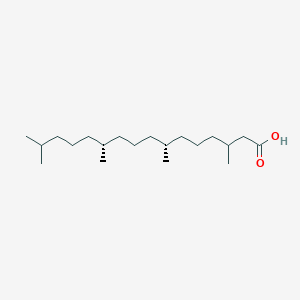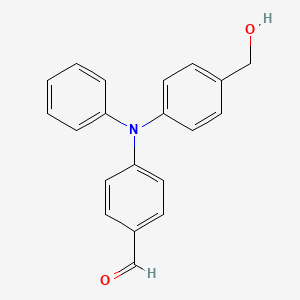
4-((4-(Hydroxymethyl)phenyl)(phenyl)amino)benzaldehyde
説明
4-((4-(Hydroxymethyl)phenyl)(phenyl)amino)benzaldehyde is a useful research compound. Its molecular formula is C20H17NO2 and its molecular weight is 303.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-((4-(Hydroxymethyl)phenyl)(phenyl)amino)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-(Hydroxymethyl)phenyl)(phenyl)amino)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Corrosion Inhibition
- A study by Emregül and Hayvalı (2006) explored the use of a Schiff base compound derived from 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one and 4-hydroxy-3-methoxy-benzaldehyde for inhibiting steel corrosion in acidic environments. This compound was found to be more effective than its precursors in reducing corrosion rates, emphasizing its potential as a corrosion inhibitor (Emregül & Hayvalı, 2006).
Structural Characterization and Tautomerism
- Baul et al. (2009) conducted a study characterizing the structures of azo-benzoic acids and their precursors, including benzaldehydes, through various spectroscopic techniques. They discovered that these compounds undergo acid-base dissociation and azo-hydrazone tautomerism, influenced by solvent composition and pH (Baul et al., 2009).
Intermediate in Anticancer Drug Synthesis
- Duan et al. (2017) highlighted the significance of 2-((4-substituted phenyl)amino) benzaldehyde as an essential intermediate in synthesizing biologically active compounds for anticancer drugs. They optimized a synthetic method for this compound, achieving a total yield of 59.49% (Duan et al., 2017).
Renewable Benzyl Alcohol Production
- Research by Pugh et al. (2015) involved engineering Escherichia coli for renewable production of benzyl alcohol, an important intermediate in various industries. They developed a biosynthesis pathway converting glucose to benzyl alcohol, offering a sustainable production method (Pugh et al., 2015).
Antimicrobial and Anticancer Potentials
- A study by Sigroha et al. (2012) synthesized a series of compounds, including 4-(substituted benzylidene-amino)-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-ones, and evaluated their antimicrobial and anticancer potentials. The study found varying degrees of biological activity based on the substituents on the benzaldehyde portion (Sigroha et al., 2012).
Hemiaminal Formation and Stability
- Research by Barys et al. (2010) and Kwiecień et al. (2014) investigated the formation of stable hemiaminals and their structural properties. They found that substituents on the phenyl ring significantly influence the formation of these compounds, which have potential applications in various chemical syntheses (Barys et al., 2010); (Kwiecień et al., 2014).
Enzymatic Production of Benzaldehyde
- Takakura et al. (2022) developed an efficient enzymatic process for producing benzaldehyde from l-phenylalanine, using a mutant form of 4-hydroxymandelate synthase. This method presents a biotechnological approach to synthesizing benzaldehyde, a key intermediate in various industrial applications (Takakura et al., 2022).
Enantioselective Additions and Synthesis
- Various studies have explored the use of benzaldehyde derivatives in enantioselective syntheses and additions, such as the work by Asami et al. (2015) and Gonsalves et al. (2003), demonstrating the versatility of these compounds in creating chiral molecules with potential pharmaceutical applications (Asami et al., 2015); (Gonsalves et al., 2003).
特性
IUPAC Name |
4-(N-[4-(hydroxymethyl)phenyl]anilino)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c22-14-16-6-10-19(11-7-16)21(18-4-2-1-3-5-18)20-12-8-17(15-23)9-13-20/h1-14,23H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUBAPZVGSWZDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)CO)C3=CC=C(C=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-(Hydroxymethyl)phenyl)(phenyl)amino)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,17-Dichloro-2,4,6,8,14,16,18,20,26,28-decaazapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene](/img/structure/B8235957.png)
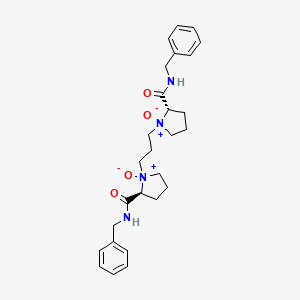
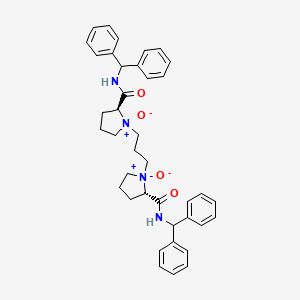
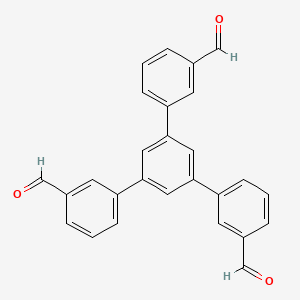
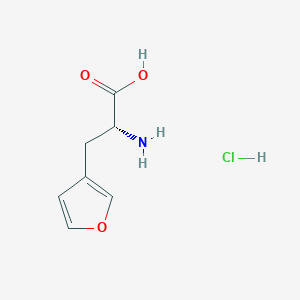
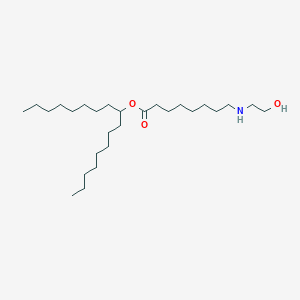
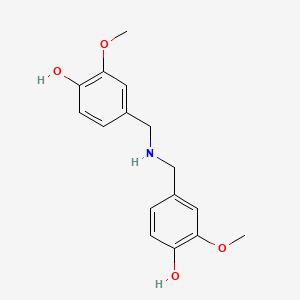
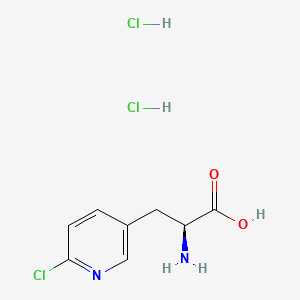
![5',5''''-(1,4-Phenylenebis(ethyne-2,1-diyl))bis(([1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid))](/img/structure/B8236021.png)
![3-Bromo-2',4',6'-triisopropyl-5-methyl-[1,1'-biphenyl]-2-ol](/img/structure/B8236029.png)
